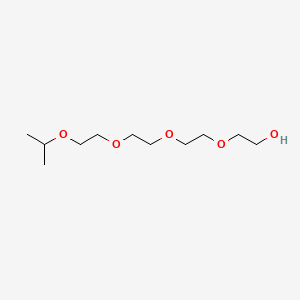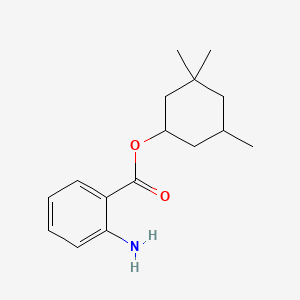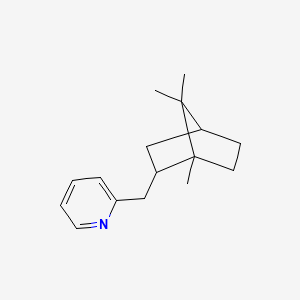
8H-1,3-Dioxolo(4,5-h)(1)benzopyran-8-one, 5-(3-methyl-2-oxobutoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sabandinone is a naturally occurring coumarin compound isolated from the plant species Pterocaulon virgatum . Coumarins are a class of organic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sabandinone involves the oxidative cyclization of prenylated phenolic compounds. The reaction conditions can be varied to direct the cyclization specifically to produce Sabandinone . The process typically involves the use of oxidizing agents and controlled reaction environments to ensure high yield and purity.
Industrial Production Methods: Industrial production of Sabandinone may involve the extraction of the compound from Pterocaulon virgatum using solvents such as chloroform. The extracted compound is then purified using chromatographic techniques to obtain Sabandinone in its pure form .
化学反应分析
Types of Reactions: Sabandinone undergoes various chemical reactions, including:
Oxidation: Sabandinone can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert Sabandinone into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions involving Sabandinone can lead to the formation of various substituted coumarins.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and alkylating agents are commonly used in substitution reactions.
Major Products:
科学研究应用
Sabandinone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and as a natural additive in cosmetic products
作用机制
The mechanism of action of Sabandinone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways .
相似化合物的比较
Sabandinol: Another coumarin isolated from Pterocaulon virgatum, structurally similar to Sabandinone.
Isopurpurasol: A coumarin with similar biological activities.
Virgatol: Another naturally occurring coumarin from the same plant species.
Uniqueness: Sabandinone is unique due to its specific structural features and the distinct biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications .
属性
CAS 编号 |
33280-64-7 |
|---|---|
分子式 |
C15H14O6 |
分子量 |
290.27 g/mol |
IUPAC 名称 |
5-(3-methyl-2-oxobutoxy)-[1,3]dioxolo[4,5-h]chromen-8-one |
InChI |
InChI=1S/C15H14O6/c1-8(2)10(16)6-18-11-5-12-15(20-7-19-12)14-9(11)3-4-13(17)21-14/h3-5,8H,6-7H2,1-2H3 |
InChI 键 |
YVJYYBSLUKPNBK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)COC1=C2C=CC(=O)OC2=C3C(=C1)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















